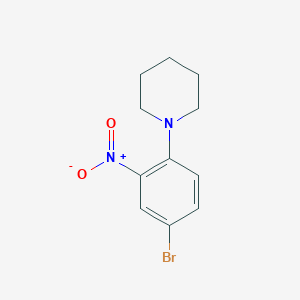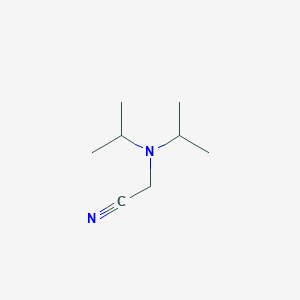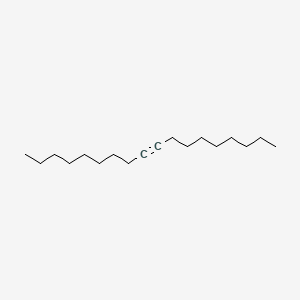
4-氟-3-(三氟甲基)苯甲醇
描述
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves a fluorine-containing aromatic diamine reacting with aromatic dianhydrides . Similarly, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, demonstrates the incorporation of fluorine atoms into molecules . These methods could potentially be adapted for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol by introducing the appropriate fluorine-containing groups at the correct positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial as it can affect the compound's reactivity and physical properties. For example, the crystal and molecular structures of trifluoromethylated benzanilides have been investigated to understand the role of weak intermolecular interactions involving organic fluorine . The presence of fluorine can influence the molecular conformation and packing characteristics, which could also be relevant for the structure of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. The paper on benzyltrifluoromethyl selenide describes a method for electrophilic trifluoromethylselenolation . This indicates that fluorinated benzyl compounds can be used as reagents in electrophilic substitution reactions. The oxidation of benzyl alcohols to form benzyl fluoromethyl ethers via oxidative rearrangement is another example of a chemical reaction involving a fluorinated benzyl compound . These reactions could be relevant when considering the reactivity of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine atoms. For instance, the polyimide films synthesized from a fluorine-containing aromatic diamine exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The stability of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride in the presence of water and its fluorination reactivity are also notable . These properties suggest that 4-Fluoro-3-(trifluoromethyl)benzyl alcohol may also exhibit unique physical and chemical properties due to its fluorinated structure.
科学研究应用
Summary of the Application
“4-Fluoro-3-(trifluoromethyl)benzyl alcohol” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs.
Results or Outcomes
The outcomes also depend on the specific drug being synthesized. In general, the use of this compound as an intermediate can help to improve the efficacy, safety, or stability of the final pharmaceutical product .
2. Use in the Synthesis of Trifluoromethylpyridines
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, which often include “4-Fluoro-3-(trifluoromethyl)benzyl alcohol”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives typically involves various chemical reactions, including fluorination and pyridine formation. The “4-Fluoro-3-(trifluoromethyl)benzyl alcohol” may be used in these reactions to introduce the trifluoromethyl group and the benzyl alcohol group into the TFMP structure .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Use in NMR Spectrum Prediction
Summary of the Application
“4-Fluoro-3-(trifluoromethyl)benzyl alcohol” is used to predict the NMR (Nuclear Magnetic Resonance) spectrum . NMR spectroscopy is a powerful tool used to determine the structure of organic compounds by identifying the carbon-hydrogen framework.
Results or Outcomes
The NMR spectrum prediction can help chemists understand the structure of the compound and its chemical environment. This information is crucial in the development of new compounds and the understanding of chemical reactions .
4. Use in the Synthesis of Antiviral Compounds
Summary of the Application
“4-Fluoro-3-(trifluoromethyl)benzyl alcohol” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Results or Outcomes
The outcomes also depend on the specific antiviral compound being synthesized. In general, the use of this compound as an intermediate can help to improve the efficacy, safety, or stability of the final antiviral product .
5. Use in Kinetic Studies of Phosphonoformate Prodrugs
Summary of the Application
“4-Fluoro-3-(trifluoromethyl)benzyl alcohol” is employed as a reagent in kinetic studies of phosphonoformate prodrugs . These prodrugs are often used in the treatment of viral infections.
Methods of Application or Experimental Procedures
The compound is used in the synthesis of phosphonoformate prodrugs. The kinetic studies involve monitoring the rate of reaction under various conditions to understand the reaction mechanism and optimize the synthesis process .
Results or Outcomes
The outcomes of these studies can help in the development of more effective and safer prodrugs for the treatment of viral infections .
6. Use in the Synthesis of Aquachromium (IV)
Summary of the Application
“4-Fluoro-3-(trifluoromethyl)benzyl alcohol” is used in the synthesis of aquachromium (IV), a type of chromium compound .
Results or Outcomes
The outcomes also depend on the specific chromium compound being synthesized. In general, the use of this compound as an intermediate can help to improve the efficacy, safety, or stability of the final chromium product .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .
未来方向
属性
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBDVJVPBJMVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217860 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
CAS RN |
67515-61-1 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67515-61-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















